
Isocyanato(dimethyl)phenylsilane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Isocyanato(dimethyl)phenylsilane is an organosilicon compound with the molecular formula C₉H₁₁NOSi It is characterized by the presence of an isocyanate group (-NCO) attached to a silicon atom, which is further bonded to a phenyl group and two methyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions: Isocyanato(dimethyl)phenylsilane can be synthesized through several methods. One common approach involves the reaction of dimethylphenylchlorosilane with sodium cyanate. The reaction typically occurs in an aprotic solvent such as tetrahydrofuran (THF) under reflux conditions. The general reaction is as follows: [ \text{C}_6\text{H}_5\text{Si(CH}_3\text{)}_2\text{Cl} + \text{NaNCO} \rightarrow \text{C}_6\text{H}_5\text{Si(CH}_3\text{)}_2\text{NCO} + \text{NaCl} ]
Industrial Production Methods: Industrial production of this compound often involves the phosgenation of corresponding amines. due to the hazardous nature of phosgene, alternative methods such as the thermal decomposition of carbamates are being explored. These methods aim to improve safety and reduce environmental impact .
Chemical Reactions Analysis
Types of Reactions: Isocyanato(dimethyl)phenylsilane undergoes various chemical reactions, including:
Addition Reactions: Reacts with alcohols to form urethanes.
Hydrolysis: Reacts with water to produce amines and carbon dioxide.
Polymerization: Can be used to form polyurethanes when reacted with diols.
Common Reagents and Conditions:
Alcohols: Reacts under mild conditions to form urethanes.
Water: Hydrolysis occurs readily, especially in the presence of moisture.
Diols: Used in the formation of polyurethanes under controlled conditions.
Major Products:
Urethanes: Formed from the reaction with alcohols.
Amines and Carbon Dioxide: Products of hydrolysis.
Polyurethanes: Result from polymerization reactions with diols.
Scientific Research Applications
Isocyanato(dimethyl)phenylsilane has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and polymer chemistry.
Medicine: Investigated for use in drug delivery systems and medical devices.
Industry: Utilized in the production of high-performance coatings, adhesives, and sealants.
Mechanism of Action
The mechanism of action of isocyanato(dimethyl)phenylsilane primarily involves its reactivity with nucleophiles. The isocyanate group (-NCO) is highly electrophilic, making it reactive towards nucleophiles such as alcohols, amines, and water. This reactivity is exploited in various applications, including the formation of urethanes and polyurethanes. The molecular targets and pathways involved are largely dependent on the specific nucleophile and reaction conditions .
Comparison with Similar Compounds
Phenylsilane: Similar in structure but lacks the isocyanate group.
Dimethylphenylchlorosilane: Precursor in the synthesis of isocyanato(dimethyl)phenylsilane.
Isocyanatopropyltriethoxysilane: Another organosilicon compound with an isocyanate group.
Uniqueness: this compound is unique due to the presence of both an isocyanate group and a silicon atom in its structure. This combination imparts distinct reactivity and properties, making it valuable in specialized applications such as the synthesis of advanced materials and polymers .
Properties
CAS No. |
23115-25-5 |
|---|---|
Molecular Formula |
C9H11NOSi |
Molecular Weight |
177.27 g/mol |
IUPAC Name |
isocyanato-dimethyl-phenylsilane |
InChI |
InChI=1S/C9H11NOSi/c1-12(2,10-8-11)9-6-4-3-5-7-9/h3-7H,1-2H3 |
InChI Key |
OIEZCLOMEMWVEQ-UHFFFAOYSA-N |
Canonical SMILES |
C[Si](C)(C1=CC=CC=C1)N=C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-{2-[4-(4-Chlorophenyl)piperazin-1-yl]ethyl}-2-phenyl-2,3-dihydro-1h-indene-1,3-diol](/img/structure/B14718897.png)
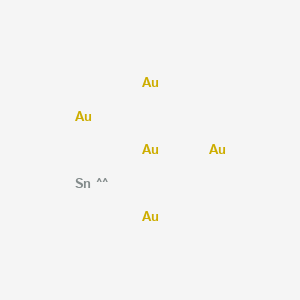
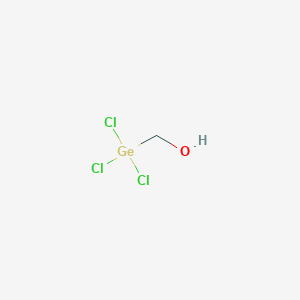
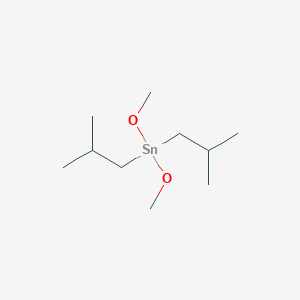
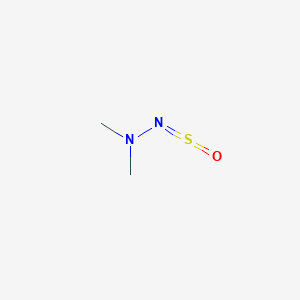

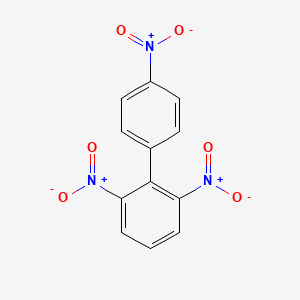


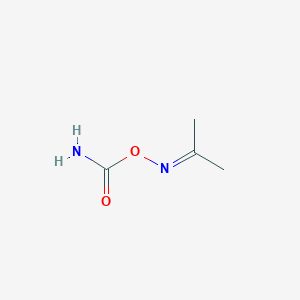
![3-Oxatricyclo[4.3.1.02,4]decane](/img/structure/B14718941.png)
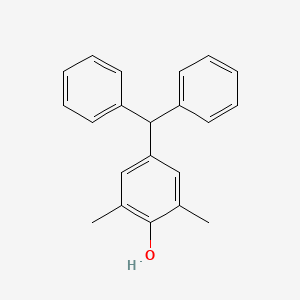
![3a-Methyl-3a,10,11,11a-tetrahydrophenanthro[1,2-c]furan-1,3-dione](/img/structure/B14718951.png)
